molecular formula C15H12Cl2IN3O B5526130 N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide

N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide

Cat. No. B5526130
M. Wt: 448.1 g/mol
InChI Key: VBGZRRIRPNMPIV-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide often involves multi-step reactions, starting from basic building blocks to more complex structures. Spectroscopic techniques, such as FT-IR, 1H-NMR, and ESI-MS, play a crucial role in characterizing these compounds and confirming their structures (Karrouchi et al., 2020).

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial efficacy of compounds related to N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide. For instance, novel imines and thiazolidinones derived from similar starting compounds showed promising antibacterial and antifungal activities (N. Fuloria et al., 2009). Another study synthesized Schiff bases and metal complexes from related compounds, demonstrating significant antimicrobial activity against bacteria like Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis (Ram U. Ambhure et al., 2017).

Anticancer Applications

The potential anticancer properties of compounds structurally similar to N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide have also been explored. For example, derivatives of these compounds have been synthesized and evaluated for their anticancer activity, showing promising results against various cancer cell lines (S. Bondock & Hanaa Gieman, 2015). Another study focused on the synthesis of β-amino acid derivatives containing hydrazone and azole moieties, which displayed significant anticancer effects against triple-negative breast cancer cells in vitro (Mindaugas Žukauskas et al., 2021).

Antioxidant and Anti-Inflammatory Applications

Research into the antioxidant and anti-inflammatory activities of related compounds has also been conducted. For example, a study synthesized and evaluated a series of derivatives for their in vitro and in vivo anti-inflammatory activities, indicating the potential for developing novel biologically active compounds (M. Somashekhar & R. Kotnal, 2019).

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(4-iodoanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2IN3O/c16-11-2-1-10(14(17)7-11)8-20-21-15(22)9-19-13-5-3-12(18)4-6-13/h1-8,19H,9H2,(H,21,22)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGZRRIRPNMPIV-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,4-Dichlorobenzylidene)-2-((4-iodophenyl)amino)acetohydrazide

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